
5-Chloro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a chemical compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a benzene ring, which is further attached to a carbonyl chloride group. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: The compound can be synthesized by direct chlorination of 2-(trifluoromethyl)benzoic acid. This involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the benzoyl chloride derivative.
Halogen Exchange Reactions: Another method involves halogen exchange reactions where a suitable halogenated precursor undergoes substitution reactions to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, large-scale production of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and esters.
Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.
Substitution Reactions: Substitution reactions involving the chlorine atom can lead to the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Carboxylic Acids: Oxidation can yield 5-chloro-2-(trifluoromethyl)benzoic acid.
Alcohols and Amines: Reduction reactions can produce corresponding alcohols and amines.
Halogenated Compounds: Substitution reactions can lead to the formation of various halogenated derivatives.
Mechanism of Action
Target of Action
Similar compounds have been known to react with various organic substrates in chemical reactions .
Mode of Action
5-Chloro-2-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles .
Biochemical Pathways
It’s worth noting that benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a wide range of biochemical pathways depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, and certain solvents can enhance or inhibit its interactions with other molecules .
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-2-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and stability.
Case Study: Antiviral Compounds
Recent studies have explored the synthesis of antiviral agents using this compound. For instance, modifications to the benzoyl chloride moiety have led to the development of analogs with improved efficacy against viruses such as SARS-CoV-2. In a study, the compound was reacted with various amines to yield derivatives that exhibited significant antiviral activity, demonstrating its utility in drug development .
Table 1: Synthesis and Activity of Derivatives
Agrochemical Applications
The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The introduction of the trifluoromethyl group often enhances the potency and selectivity of these agents.
Case Study: Herbicide Development
In a patent application, it was noted that derivatives of this compound are effective as herbicides. The synthesis involves acylation reactions that yield compounds with improved herbicidal activity compared to traditional agents .
Table 2: Herbicidal Activity
Compound Name | Activity (g/ha) | Target Pest | Reference |
---|---|---|---|
Trifluoro Herbicide A | 150 | Broadleaf Weeds | |
Trifluoro Herbicide B | 200 | Grassy Weeds |
Material Science Applications
This compound is utilized in the synthesis of advanced materials, including polymers and coatings that require specific thermal and chemical resistance properties.
Case Study: Polymer Synthesis
Research indicates that this compound can be used to create fluorinated polymers with enhanced properties such as thermal stability and chemical resistance. These polymers are particularly valuable in industries requiring high-performance materials .
Table 3: Properties of Fluorinated Polymers
Comparison with Similar Compounds
5-Chloro-2-(trifluoromethyl)benzoyl chloride is compared with other similar compounds to highlight its uniqueness:
2-Chloro-5-(trifluoromethyl)benzoic Acid: Similar structure but lacks the benzoyl chloride group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-(Trifluoromethyl)benzoyl Chloride: Lacks the chlorine atom at the 5-position.
These compounds differ in their chemical properties and applications, making this compound unique in its utility and versatility.
Biological Activity
5-Chloro-2-(trifluoromethyl)benzoyl chloride is an aromatic compound characterized by a chloro group and a trifluoromethyl group attached to a benzoyl chloride moiety. Its molecular formula is with a molecular weight of 243.01 g/mol. This compound is notable for its reactivity due to the presence of the acyl chloride functional group, making it a valuable reagent in organic synthesis. While specific data on its biological activity is limited, understanding its potential applications and biological interactions can provide insights into its utility in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with oxalyl chloride, followed by subsequent reactions with various amines or alcohols to form derivatives that may exhibit biological activity. The compound's structure allows it to participate in acylation reactions, introducing the 5-chloro-2-(trifluoromethyl)benzoyl group onto various nucleophiles.
Comparative Table of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Chloro-3-(trifluoromethyl)benzoyl chloride | Chloro group at position 4 | Different position affects reactivity |
2-Chloro-4-(trifluoromethyl)benzoyl chloride | Chloro group at position 2 | Variation in positions alters chemical properties |
5-Bromo-2-(trifluoromethyl)benzoyl chloride | Bromine instead of chlorine | Bromine may influence biological activity differently |
Antimicrobial and Antifungal Potential
Compounds with similar structures to this compound are often studied for their antimicrobial and antifungal properties. The presence of halogen atoms, particularly chlorine and fluorine, can enhance the lipophilicity of these compounds, potentially improving their bioavailability and interaction with biological targets . For instance, chlorinated aromatic compounds have been shown to exhibit significant antimicrobial activity against various pathogens.
Structure-Activity Relationship (SAR)
Research indicates that the inclusion of trifluoromethyl groups in aromatic compounds can significantly alter their pharmacological profiles. For example, studies have demonstrated that trifluoromethyl-substituted phenolic compounds exhibit enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts . This suggests that similar modifications in this compound could influence its biological activity.
Case Studies
- Cytotoxicity Studies : A study focusing on related compounds showed varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can lead to significant changes in biological efficacy. For example, compounds derived from acylation reactions involving similar benzoyl chlorides demonstrated IC50 values indicating effective inhibition of cell proliferation in certain cancer types .
- Pharmacokinetic Evaluations : Evaluations of related compounds have highlighted the importance of substituent effects on pharmacokinetics. Compounds with electron-withdrawing groups like trifluoromethyl were found to have improved metabolic stability and protein binding characteristics, which are crucial for drug development .
Toxicity and Safety Considerations
While specific toxicity data for this compound is sparse, related compounds have been evaluated for acute toxicity and long-term exposure effects. It is essential to consider potential respiratory irritants and other health impacts associated with exposure to halogenated compounds . Sub-acute toxicity studies on structurally similar compounds indicated good tolerance up to certain dosages without significant adverse effects observed in animal models .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKPEPFDFCWQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380774 | |
Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-84-3 | |
Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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